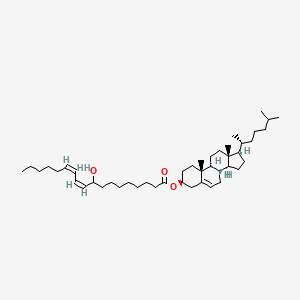
(+/-)-9-Hydroxy-10E,12Z-Octadecadiensäure, Cholesterylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is widely used in scientific research, particularly in the fields of:
Chemistry: Studying lipid oxidation and esterification reactions.
Biology: Investigating the role of oxidized lipids in cellular processes and signaling pathways.
Medicine: Exploring its involvement in cardiovascular diseases, particularly atherosclerosis.
Industry: Developing lipid-based drug delivery systems and studying lipid metabolism.
Wirkmechanismus
Target of Action
The primary target of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Mode of Action
The compound interacts with CETP, which is predominantly found in the plasma and interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . CETP has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathways involving cholesterol and cholesteryl esters. Lysosomal acid lipase (LAL), encoded by the lipase A (LIPA) gene in humans, is the only known enzyme active at an acidic pH in the lysosome that hydrolyzes cholesteryl esters (CEs) and triglycerides . The critical roles of LAL in physiology and diseases are demonstrated by the phenotypes seen in mice and humans with LAL deficiency .
Result of Action
The result of the compound’s action is a decrease in the amount of cholesterol esters transferred into the bloodstream, which ultimately slows atherosclerosis . This is achieved by increasing the rigidity of CETP binding to HDL, which reduces the transfer of cholesterol esters from HDL to LDL .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester typically involves the esterification of 9-hydroxy-10E,12Z-octadecadienoic acid with cholesterol. This reaction can be catalyzed by various reagents, including acid chlorides or anhydrides, under controlled conditions to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes in cGMP (current Good Manufacturing Practice) facilities. These processes are designed to ensure high purity and yield, with stringent quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, which are often studied for their biological effects.
Hydrolysis: The ester bond can be hydrolyzed by enzymes such as cholesterol esterase, resulting in the release of cholesterol and the hydroxy fatty acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and lipoxygenases.
Hydrolysis: Enzymatic hydrolysis typically involves cholesterol esterase under physiological conditions.
Major Products
Oxidation: Oxidized derivatives of the hydroxy fatty acid.
Hydrolysis: Free cholesterol and 9-hydroxy-10E,12Z-octadecadienoic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesteryl oleate: Another cholesteryl ester, but with oleic acid instead of 9-hydroxy-10E,12Z-octadecadienoic acid.
Cholesteryl linoleate: Contains linoleic acid and is also involved in lipid metabolism.
Uniqueness
(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is unique due to the presence of the hydroxy group and the specific configuration of the double bonds in the fatty acid chain. This structure influences its reactivity and biological functions, making it a valuable compound for studying lipid oxidation and its effects on health .
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWABJCAEDQEGO-SOGVISAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C/C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B593791.png)

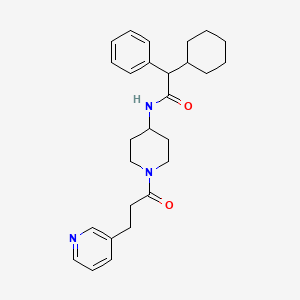

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)
![[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate](/img/structure/B593802.png)
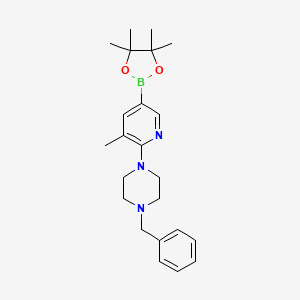
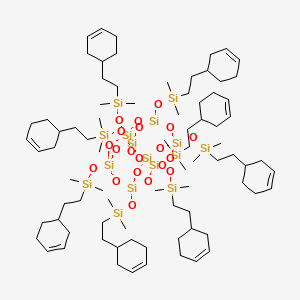
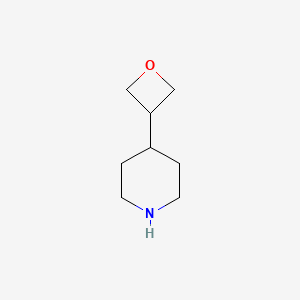
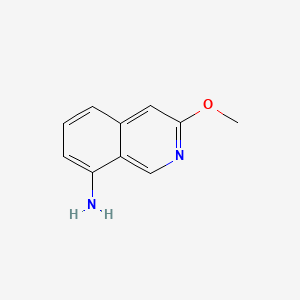
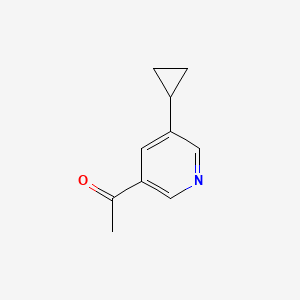
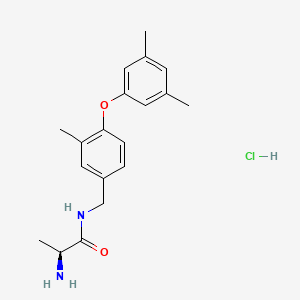
![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)
